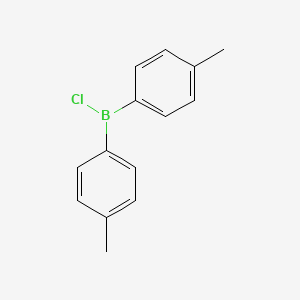

Borane, chlorobis(4-methylphenyl)-

説明

Borane, chlorobis(4-methylphenyl)- is an organoboron compound with the formula ClB(4-MeC₆H₄)₂. It belongs to the class of triarylboranes, where boron is bonded to two 4-methylphenyl groups and one chlorine atom. Such compounds are pivotal in organic synthesis, particularly as Lewis acid catalysts in cross-coupling reactions and polymerization processes.

特性

CAS番号 |

13272-74-7 |

|---|---|

分子式 |

C14H14BCl |

分子量 |

228.53 g/mol |

IUPAC名 |

chloro-bis(4-methylphenyl)borane |

InChI |

InChI=1S/C14H14BCl/c1-11-3-7-13(8-4-11)15(16)14-9-5-12(2)6-10-14/h3-10H,1-2H3 |

InChIキー |

USNYUYXBNBRRHI-UHFFFAOYSA-N |

正規SMILES |

B(C1=CC=C(C=C1)C)(C2=CC=C(C=C2)C)Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of borane, chlorobis(4-methylphenyl)- typically involves the reaction of 4-methylphenylboronic acid with thionyl chloride. The reaction proceeds under anhydrous conditions to yield the desired product. The general reaction can be represented as follows: [ \text{4-Methylphenylboronic acid} + \text{Thionyl chloride} \rightarrow \text{Borane, chlorobis(4-methylphenyl)-} + \text{By-products} ]

Industrial Production Methods: Industrial production of borane, chlorobis(4-methylphenyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality.

化学反応の分析

Types of Reactions: Borane, chlorobis(4-methylphenyl)- undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of new organoboron compounds.

Oxidation Reactions: The compound can be oxidized to form boronic acids or boronate esters.

Reduction Reactions: Under certain conditions, the compound can be reduced to form borohydrides.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, under anhydrous conditions.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or sodium perborate are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

Substitution Reactions: New organoboron compounds with different functional groups.

Oxidation Reactions: Boronic acids or boronate esters.

Reduction Reactions: Borohydrides.

科学的研究の応用

Borane, chlorobis(4-methylphenyl)- has a wide range of applications in scientific research:

Medicine: Research is ongoing to investigate its use in drug delivery systems and as a precursor for the synthesis of biologically active molecules.

作用機序

The mechanism of action of borane, chlorobis(4-methylphenyl)- in chemical reactions involves the interaction of the boron atom with various nucleophiles or electrophiles. The boron atom, being electron-deficient, readily forms bonds with electron-rich species. In Suzuki-Miyaura coupling reactions, the boron atom facilitates the transfer of organic groups to palladium, leading to the formation of new carbon-carbon bonds .

類似化合物との比較

Comparison with Similar Compounds

To contextualize the properties and reactivity of chlorobis(4-methylphenyl)borane, the following comparisons are drawn with structurally related boron-containing compounds:

Substituent Effects on Boron Centers

- Tris(4-methylphenyl)borane (B(4-MeC₆H₄)₃) :

Lacks the chlorine substituent, resulting in higher Lewis acidity due to reduced steric hindrance. Such compounds are widely used in olefin polymerization . - Chlorobis(phenyl)borane (ClB(C₆H₅)₂): Replacing 4-methylphenyl with phenyl groups increases solubility in non-polar solvents but decreases thermal stability compared to methyl-substituted analogs .

- 4-Methylaminosulfonylbenzene Boronic Acid (CAS 226396-31-2): A boronic acid derivative with a sulfonamide group. Unlike chlorobis(4-methylphenyl)borane, this compound exhibits enhanced water solubility and is used in Suzuki-Miyaura couplings .

Data Table: Hypothetical Comparison of Key Properties

Research Findings and Limitations

- Synthetic Challenges : The introduction of chlorine to boron centers often requires stringent anhydrous conditions, as seen in analogous syntheses of chloroboranes .

- Structural Analogies : Compounds like 4-methylphenyl-substituted oxazolo[4,5-d]pyrimidines () and chromene derivatives () highlight the versatility of 4-methylphenyl groups in stabilizing heterocyclic systems, a feature that may extend to borane derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。